2-Aminoethyl carbamate
Description
Foundational Concepts of Carbamate (B1207046) Chemistry in Research
In the field of organic chemistry, carbamates are a class of compounds sharing a common functional group with the structure >N−C(=O)−O−. wikipedia.org Formally, they are derivatives of the unstable carbamic acid (NH₂COOH). wikipedia.orgscielo.brwikipedia.org The carbamate group is considered a hybrid of an amide and an ester, and its chemical reactivity is comparable to these two functional groups. nih.gov This structure confers significant stability, which arises from resonance between the amide and carboxyl components. nih.govacs.org
Carbamates are integral to various areas of chemical research. They are widely used as protecting groups for amines in organic synthesis, particularly in peptide chemistry. acs.orgnih.gov The use of carbamate derivatives allows for the selective masking of amine functionality to prevent unwanted side reactions during complex multi-step syntheses. orgsyn.org Furthermore, due to their chemical and proteolytic stability, carbamates are often employed as isosteres or surrogates for peptide bonds in medicinal chemistry. acs.orgnih.gov This substitution can enhance a molecule's ability to permeate cell membranes. nih.gov Beyond synthesis, carbamates serve as linkers in combinatorial chemistry and are key components in the production of materials like polyurethanes. scielo.br
Significance of 2-Aminoethyl Carbamate and Related Structures in Chemical Research
This compound and its derivatives are important bifunctional molecules in chemical research, featuring both a carbamate group and a primary amine. The parent compound itself, (2-aminoethyl)carbamic acid, is a key intermediate formed in the reaction between ethylenediamine (B42938) (EDA) and carbon dioxide (CO₂). This reaction is relevant in the context of CO₂ capture technologies, as aqueous solutions of such amines have a high absorption capacity.
In synthetic chemistry, the selective protection of one of the two amine groups in a symmetrical diamine like ethylenediamine presents a significant challenge. orgsyn.org This has led to the widespread use of various N-protected derivatives of this compound, which serve as versatile building blocks. By attaching a protecting group to one amine via a carbamate linkage, the other amine is left free to participate in subsequent reactions. This strategy is fundamental in the synthesis of more complex molecules. orgsyn.org
Commonly used derivatives include those with tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. orgsyn.org The choice of protecting group is dictated by the specific reaction conditions and the need for orthogonal deprotection strategies in a synthetic pathway. smolecule.com For instance, the tert-butyl ester of (2-aminoethyl)carbamic acid is a widely used intermediate due to the stability of the Boc group and its ease of removal under acidic conditions. orgsyn.org These derivatives are crucial in peptide synthesis and in the construction of linkers for more advanced applications, such as Proteolysis Targeting Chimeras (PROTACs), where they connect a target-binding ligand to an E3 ligase-recruiting moiety.
The table below outlines the properties of a key derivative, tert-Butyl N-(2-aminoethyl)carbamate.
| Property | Value |
| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate |
| CAS Number | 57260-73-8 |
| Molecular Formula | C₇H₁₆N₂O₂ |
| Physical State | Liquid |
| Appearance | Colorless |
| Boiling Point | 80 - 84 °C @ 0.3 mmHg fishersci.com |
Research has established efficient methods for the synthesis of these valuable intermediates. A common procedure for creating mono-carbamate-protected diamines involves reacting the diamine with an electrophile like di-tert-butyl dicarbonate (B1257347) or an alkyl phenyl carbonate. orgsyn.orgprepchem.com The selectivity of the reaction, favoring the mono-protected product over the di-protected byproduct, is a key advantage of these methods. orgsyn.org
The utility of this compound structures is further highlighted by the variety of available derivatives, each with specific applications.
| Related Structure | CAS Number | Molecular Formula | Significance in Research |
| tert-Butyl N-(2-aminoethyl)carbamate | 57260-73-8 | C₇H₁₆N₂O₂ | A common building block where the Boc group protects one amine, allowing the other to be functionalized. orgsyn.orgfishersci.com |
| Benzyl N-(2-aminoethyl)carbamate Hydrochloride | 18807-71-1 | C₁₀H₁₅ClN₂O₂ | The Cbz-protected version is used as a reagent in the synthesis of opioid ligands. chemicalbook.com |
| Allyl N-(2-aminoethyl)carbamate | 223741-66-0 | C₆H₁₂N₂O₂ | The allyl protecting group offers different deprotection conditions, making it useful as a cleavable linker in orthogonal synthesis strategies. smolecule.comglpbio.comnih.gov |
| Ethyl N-(2-aminoethyl)carbamate Hydrochloride | 1258639-97-2 | C₅H₁₃ClN₂O₂ | Functions as a versatile building block in various organic synthesis pathways. vulcanchem.com |
Structure
3D Structure
Properties
CAS No. |
142-27-8 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
2-aminoethyl carbamate |
InChI |
InChI=1S/C3H8N2O2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6) |
InChI Key |
ZYFTZMADDQMCNB-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminoethyl Carbamate and Its Derivatives
Traditional Approaches for Carbamate (B1207046) Synthesis
Traditional methods for carbamate synthesis have been foundational in organic chemistry. These routes often rely on highly reactive intermediates and have been widely used for decades, though some involve hazardous reagents.
Phosgene (B1210022) and Phosgene Derivative Based Routes
Phosgene (COCl₂) has historically been a primary reagent for the synthesis of carbamates. nih.gov Its high reactivity allows it to serve as a "CO²⁺" synthon. wikipedia.org The reaction with an amine first produces an isocyanate, which can then be trapped by an alcohol to yield the carbamate. wikipedia.org Alternatively, phosgene can react with an alcohol to form a chloroformate, which subsequently reacts with an amine. wikipedia.orgnih.gov
Given the extreme toxicity of phosgene gas, safer alternatives have been developed. nih.govwikipedia.org Triphosgene, a stable crystalline solid, is a widely used substitute that decomposes to release phosgene in situ, making it more convenient and safer to handle for laboratory-scale synthesis. nih.govnih.gov
Table 1: Synthesis of Chloroformates from Alcohols using Triphosgene
| Alcohol | Base | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
|---|
Data sourced from a study on the preparation of alkyl/aryl chloroformates. google.com
Curtius Rearrangement Applications
The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, ureas, or carbamates. nih.govwikipedia.org The process involves the thermal decomposition of an acyl azide (B81097) into an isocyanate intermediate, which is subsequently trapped by a nucleophile. wikipedia.orgjove.com When an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.orgorgsyn.org
The acyl azide precursor is typically generated from a carboxylic acid derivative. nih.gov A one-pot procedure has been developed where a carboxylic acid is treated with sodium azide and di-tert-butyl dicarbonate (B1257347) in the presence of a zinc catalyst to produce tert-butyl (Boc) carbamates in high yields. orgsyn.org This method avoids the isolation of the potentially unstable acyl azide intermediate. orgsyn.org
Table 2: Zinc-Catalyzed Curtius Rearrangement for Boc-Protected Amine Synthesis
| Carboxylic Acid | Time (h) | Conversion (%) |
|---|---|---|
| Adamantane-1-carboxylic acid | 120 | 96 |
| 4-Phenylbutyric acid | 48 | 98 |
Data from a study on the synthesis of aliphatic Boc-protected amines. orgsyn.org
Alkyl Chloroformate Methodologies
The reaction between an amine and an alkyl chloroformate is one of the most frequently used methods for preparing carbamates. nih.govresearchgate.net This approach generally requires a base to neutralize the hydrochloric acid byproduct. nih.gov While effective, the reaction can be slow and may necessitate a large excess of the base to achieve acceptable efficiency. nih.govacs.org
This methodology is particularly useful for installing protecting groups on amines. For instance, in the synthesis of derivatives of 2-aminoethyl carbamate, such as mono-protected diamines, the use of alkyl chloroformates has been described. However, these reactions can sometimes lead to statistical mixtures of products, especially with multifunctional substrates like diamines. orgsyn.org
Advanced and Sustainable Synthetic Strategies
In response to the hazards and limitations of traditional methods, advanced and more environmentally benign strategies for carbamate synthesis have been developed. These approaches prioritize the use of safer reagents and renewable feedstocks.
Carbon Dioxide as a C1 Source for Carbamate Formation
The use of carbon dioxide (CO₂) as a C1 building block represents an attractive, green alternative to phosgene-based methods. nih.govresearchgate.net CO₂ is non-toxic, abundant, and renewable. nih.govacs.org The general strategy involves a three-component coupling of an amine, carbon dioxide, and an alkylating agent (typically an alkyl halide). organic-chemistry.org
In this reaction, the amine first reacts with CO₂ to form a carbamic acid or an ammonium (B1175870) carbamate salt. This intermediate is then alkylated to yield the final carbamate product. nih.gov The process is often facilitated by a base, such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under mild conditions, offering a straightforward and sustainable route to carbamates. nih.govorganic-chemistry.orgnih.gov This method has been shown to be effective for a range of primary and secondary amines. nih.govacs.org
Table 3: Three-Component Coupling for Carbamate Synthesis using CO₂
| Amine | Halide | Base | Yield (%) |
|---|---|---|---|
| Benzylamine | Benzyl Bromide | Cs₂CO₃ | 95 |
| Pyrrolidine | Benzyl Bromide | Cs₂CO₃ | 98 |
Data from a study on the efficient synthesis of carbamates using amines, CO₂, and halides. organic-chemistry.org
Utilizing Activated Mixed Carbonates in Amine Alkoxycarbonylation
To circumvent phosgene-based reagents, various low-toxicity alkoxycarbonylating agents based on mixed carbonates have been developed. acs.org This two-step, one-pot method involves first reacting an alcohol with a carbonate-forming reagent to create an "activated" mixed carbonate. This stable intermediate is then reacted with an amine to form the desired carbamate under mild conditions. nih.gov
Common activating agents include p-nitrophenyl chloroformate and di(2-pyridyl) carbonate (DPC). nih.govacs.orgnih.gov DPC, for example, can be prepared from 2-hydroxypyridine and triphosgene and is a stable, crystalline solid. nih.gov It reacts with a wide range of primary, secondary, and even hindered tertiary alcohols to form the corresponding mixed carbonates. These activated carbonates then efficiently transfer the alkoxycarbonyl group to an amine, providing the carbamate product in high yields. nih.gov This method is noted for its broad scope and operational simplicity. nih.gov
Data from a study on the utility of di(2-pyridyl) carbonate as an alkoxycarbonylation reagent. nih.gov
Catalytic Systems for Enhanced Carbamate Synthesis
The development of efficient catalytic systems is paramount for the selective and high-yielding synthesis of carbamates. Both transition metal-based and organocatalytic/heterogeneous systems have shown promise in this regard.
Transition metal catalysis offers powerful tools for the formation of C-N bonds, which is central to carbamate synthesis. Palladium and rhodium complexes have been extensively studied for their ability to catalyze amination and carbonylation reactions.
Palladium-catalyzed reactions, for instance, have been employed in the synthesis of N-aryl carbamates through the cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. nih.gov This method allows for the in situ generation of an isocyanate, which is then trapped by the alcohol to form the carbamate. While not directly demonstrated for this compound, this methodology could potentially be adapted for the selective carbamoylation of one amino group in ethylenediamine (B42938), provided the other is suitably protected. The choice of ligands and reaction conditions would be crucial to control selectivity and prevent side reactions. nih.govnih.gov
Rhodium-catalyzed C-H amination is another relevant strategy. These reactions often proceed through a nitrene intermediate, which can then insert into a C-H bond. While typically used for intramolecular reactions to form cyclic products, intermolecular variants could be envisioned for the selective functionalization of diamines. researchgate.netnih.govnih.gov The development of chiral rhodium catalysts has also enabled asymmetric synthesis of diamine derivatives, which could be precursors to chiral this compound derivatives. nih.gov
Table 1: Representative Transition Metal-Catalyzed Carbamate Synthesis
| Catalyst | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Buchwald Ligand | Aryl Halide, Sodium Cyanate, Alcohol | N-Aryl Carbamate | 60-95 | nih.gov |
| [Rh(acac)(cod)] | Amide, Phenylsilane | Amine | High | nih.gov |
| Rh₂(esp)₂ | N-Boc-N-alkylsulfamide | Cyclic Sulfamide | 70-90 | researchgate.net |
Organocatalysis and the use of heterogeneous catalysts represent a greener and often more practical approach to chemical synthesis, facilitating catalyst recovery and reuse. In the context of this compound synthesis, sulfonated graphene oxide (SGO) has emerged as a highly effective heterogeneous acid catalyst for the chemoselective N-tert-butoxycarbonylation (Boc) protection of amines.
This method demonstrates excellent chemoselectivity for the mono-N-Boc protection of diamines like ethylenediamine. The reaction proceeds under mild, solvent-free conditions, affording high yields of the desired mono-protected product. The acidic sites on the SGO surface are thought to activate the di-tert-butyl dicarbonate ((Boc)₂O), making it more susceptible to nucleophilic attack by the amine. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity.
Table 2: Sulfonated Graphene Oxide (SGO) Catalyzed Mono-Boc Protection of Ethylenediamine
| Catalyst Loading (mol%) | (Boc)₂O (equiv.) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | 30 | 95 |
| 1 | 1.2 | 30 | 94 |
| 1 | 1.5 | 30 | 94 |
| 1 | 2.0 | 30 | 93 |
Selective Protection Strategies for Diamines in this compound Synthesis
The selective protection of one of the two nucleophilic amino groups in a symmetrical diamine like ethylenediamine is a fundamental challenge in organic synthesis. Achieving high yields of the mono-protected product is essential for the subsequent elaboration of the molecule.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. Several methods have been developed for the selective mono-Boc protection of diamines.
One common strategy involves the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to a large excess of the diamine. This statistical approach favors the formation of the mono-protected product. However, it is often inefficient in terms of atom economy.
A more refined "one-pot" procedure involves the initial mono-protonation of the diamine with one equivalent of an acid, such as hydrochloric acid (generated from trimethylsilyl chloride or thionyl chloride). redalyc.org The resulting ammonium salt is less nucleophilic, directing the subsequent reaction with (Boc)₂O to the remaining free amino group. This method has been successfully applied to a range of diamines, including ethylenediamine, providing good to excellent yields of the mono-Boc protected product.
Table 3: Comparison of Mono-Boc Protection Methods for Diamines
| Method | Reagents | Diamine | Yield (%) | Reference |
|---|---|---|---|---|
| Statistical | (Boc)₂O, large excess of diamine | Ethylenediamine | Variable | - |
| One-Pot Protonation | Me₃SiCl, (Boc)₂O | Cyclohexane-1,2-diamine | 66 | |
| One-Pot Protonation | SOCl₂, (Boc)₂O | Cyclohexane-1,2-diamine | 41 | redalyc.org |
Once one amino group is protected, the remaining free amine can be chemoselectively functionalized. This allows for the synthesis of a wide variety of this compound derivatives with diverse functionalities. For example, the free amine of N-Boc-ethylenediamine can react with isocyanates to form unsymmetrical ureas, a common motif in pharmacologically active compounds. rsc.orgewha.ac.krmdpi.comnih.govnih.gov
The synthesis of unsymmetrical ureas can be achieved by reacting the mono-protected diamine with an isocyanate generated in situ. nih.gov Alternatively, direct coupling reactions between the mono-protected diamine and another amine in the presence of a carbonylating agent can be employed. The choice of coupling agents and reaction conditions is critical to ensure high yields and prevent side reactions.
Solid-Phase Synthesis and Combinatorial Library Generation
Solid-phase synthesis is a powerful technique for the rapid and efficient construction of large libraries of compounds for drug discovery and other applications. nih.govacs.orgnih.govepa.govescholarship.orgresearchgate.net This methodology can be readily adapted for the synthesis of oligomers and small molecules incorporating the this compound scaffold.
In a typical solid-phase synthesis, a protected amino acid or other building block is attached to an insoluble polymer support. nih.gov The protecting group is then removed, and the next building block is coupled to the growing chain. This cycle of deprotection and coupling is repeated until the desired sequence is assembled. Finally, the product is cleaved from the solid support.
A this compound derivative, such as N-Fmoc-N'-Boc-ethylenediamine, could serve as a key building block in the solid-phase synthesis of peptidomimetics or other oligomers. The orthogonal protecting groups (Fmoc and Boc) allow for the selective deprotection and functionalization of each amino group, enabling the construction of diverse and complex structures.
The generation of combinatorial libraries of carbamate-containing molecules can be achieved by employing a "split-and-pool" or parallel synthesis strategy on the solid phase. nih.govacs.org By using a variety of building blocks at each coupling step, a large number of distinct compounds can be synthesized simultaneously. This approach is highly efficient for exploring structure-activity relationships and identifying lead compounds with desired biological activities.
Table 4: Building Blocks for Solid-Phase Synthesis of Carbamate Derivatives
| Building Block | Protecting Groups | Application |
|---|---|---|
| N-Fmoc-N'-Boc-ethylenediamine | Fmoc, Boc | Synthesis of carbamate-containing peptidomimetics |
| Mono-Boc-protected diamines | Boc | Attachment to solid support for library synthesis |
| Carbamate-linked amino acids | Various | Incorporation into peptide and non-peptide oligomers |
Synthesis of Structurally Diverse this compound Analogues and Functionalized Derivatives
The this compound moiety serves as a versatile scaffold for the synthesis of a wide array of functionalized derivatives. Methodologies for creating these analogues often leverage the reactivity of the primary amine and the carbamate group to introduce structural diversity and tailor the molecule for specific applications in materials science and medicinal chemistry.
Dithiocarbamate Derivatives
Dithiocarbamates, analogues of carbamates where both oxygen atoms are replaced by sulfur, are synthesized from the 2-aminoethyl structural backbone. A common and direct method involves the reaction of a primary or secondary amine with carbon disulfide. This reaction typically proceeds in the presence of a base to deprotonate the initially formed dithiocarbamic acid, yielding a stable dithiocarbamate salt.
A specific method for preparing 2-aminoethyl dithiocarbamates involves a solvent-controlled, regioselective ring-opening of aziridines. In this three-component reaction, an aziridine is reacted with an amine and carbon disulfide (CS2). The solvent system plays a crucial role in directing the regioselectivity of the nucleophilic attack on the aziridine ring, allowing for the controlled synthesis of the desired 2-aminoethyl dithiocarbamate isomers.
Furthermore, dithiocarbamate functionalization has been applied to neurotransmitters like dopamine. Dopamine dithiocarbamate (DDTC) can be synthesized and subsequently used to functionalize surfaces, such as silver nanoparticles. This process leverages the strong affinity of the dithiocarbamate group for metal surfaces.
Biscarbamate Architectures
Biscarbamate architectures feature two carbamate groups within a single molecule, often linked by a carbon chain. These structures are valuable as cross-linking agents and monomers for polyurethane synthesis. A prevalent synthetic route involves the reaction of a diamine with a reagent that can form a carbamate linkage at each amino group.
One effective method is the reaction of a primary diamine, such as ethylenediamine or hexamethylenediamine, with a cyclic carbonate like ethylene carbonate. rsc.org This reaction proceeds via the ring-opening addition of the amine to the carbonate, yielding a bis(hydroxyethyl) carbamate. This approach avoids the use of hazardous phosgene or isocyanate intermediates. rsc.orgacs.org
Another strategy involves using a bis(chloroformate) as the linking agent. For instance, ethylene bis(chloroformate) can be reacted with a low-molecular-weight branched polyethylenimine (PEI) in an ice bath under a nitrogen atmosphere. nih.govfrontiersin.org This reaction results in a novel cross-linked PEI derivative where the polymer chains are connected by ethylene biscarbamate linkages. nih.govfrontiersin.org
| Reactants | Reagent | Product Architecture | Key Conditions |
|---|---|---|---|
| Ethylenediamine | Ethylene Carbonate | Bis(hydroxyethyl) ethane biscarbamate | Ring-opening addition |
| Polyethylenimine (PEI) | Ethylene bis(chloroformate) | PEI cross-linked by ethylene biscarbamate | Ice bath, Nitrogen atmosphere |
Cellulose-Based Carbamate Derivatives
Cellulose, a widely available biopolymer, can be functionalized with this compound moieties to create novel biomaterials. A key synthetic pathway begins with the preparation of an activated cellulose intermediate, such as cellulose phenyl carbonate. This intermediate is synthesized by reacting cellulose with phenyl chloroformate. The resulting cellulose phenyl carbonate serves as an excellent platform for subsequent reactions with nucleophiles.
To introduce the aminoethyl group, the cellulose phenyl carbonate is reacted with an amine, such as ethylenediamine. This aminolysis reaction displaces the phenyl carbonate group to form a stable carbamate linkage, yielding ω-aminoethylcellulose carbamate. The degree of substitution (DS) can be controlled by adjusting the molar ratios of the reactants. This method allows for the creation of soluble cellulose derivatives with terminal amino groups.
Alternatively, amino compounds can be grafted onto modified cellulose backbones. For example, 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles have been successfully grafted onto 6-deoxy tosyl cellulose. This substitution reaction provides a pathway to new functionalized amino cellulosic materials with potential applications in various fields. organic-chemistry.org
Amino Linkers for Functional Oligonucleotides
The this compound structure is a highly effective amino linker for the functionalization of oligonucleotides. These linkers are typically introduced during solid-phase oligonucleotide synthesis using a corresponding phosphoramidite reagent. The carbamate linkage imparts several advantageous chemical properties compared to standard aliphatic amine linkers.
One significant advantage is the facilitated removal of the 5'-terminal monomethoxytrityl (MMTr) protecting group. The neighboring carbamate group allows for the rapid cleavage of the MMTr group under very mild acidic conditions, which minimizes the risk of depurination, a common side reaction with standard linkers. Another key feature is the reduction of the pKa value of the neighboring primary amine. This lower pKa increases the nucleophilicity of the amine at standard pH levels used for conjugation, leading to significantly higher yields when reacting the oligonucleotide with functional molecules, such as those containing active esters (e.g., NHS-esters).
A notable example is the 2′-O-(N-(aminoethyl)carbamoyl)methyl (2′-O-AECM) modification. This linker, attached to the 2'-position of the ribose sugar, has been shown to confer high resistance to enzymatic degradation, even in oligonucleotides with phosphodiester linkages.
| Feature | Advantage of this compound Linker | Chemical Rationale |
|---|---|---|
| Deprotection | Rapid removal of MMTr group under mild acidic conditions | Neighboring group participation by the carbamate moiety |
| Conjugation | Increased yields with active esters | Reduced pKa of the primary amine increases its nucleophilicity |
| Stability | High resistance to enzymatic degradation (e.g., 2'-O-AECM) | Steric hindrance and electronic effects of the carbamate side chain |
Peptide Nucleic Acid (PNA) Synthons Featuring Carbamate Moieties
Peptide Nucleic Acids (PNAs) are synthetic DNA analogues with a charge-neutral backbone. The fundamental building block of the PNA backbone is an N-(2-aminoethyl)glycine unit, where nucleobases are attached via a methylene carbonyl linker. The synthesis of PNA monomers and their subsequent oligomerization is a cornerstone of PNA chemistry.
While the primary backbone of standard PNA is amide-linked, carbamate moieties can be incorporated to create modified PNA structures. For example, carbamate-linked prolyl nucleic acids (PrCNA) have been synthesized. In this methodology, a p-nitrophenylchloroformate is used as an activating agent for an alcohol group on a proline scaffold. The subsequent reaction with the amino group of the growing PNA chain forms a carbamate linkage in high yield under mild conditions, compatible with both solution-phase and solid-phase synthesis. This allows for the site-specific introduction of carbamate groups into a PNA sequence, enabling the study of how such modifications affect duplex and triplex stability and base stacking.
Dopamine and Related Neurotransmitter Analogues
Carbamate functionalization of dopamine and its analogues is a key strategy for developing prodrugs designed to improve bioavailability and achieve sustained release. These synthetic approaches typically involve creating a carbamate linkage through either the amino group or the catechol hydroxyl groups of the dopamine molecule.
One synthetic route involves linking dopamine to a carrier molecule, such as an amino acid, through a carbamate bond. For example, dopamine has been conjugated to L-tyrosine using a secondary carbamate linker to facilitate transport across the blood-brain barrier. nih.gov Another approach focuses on creating carbamate prodrugs of dopamine analogues to protect the phenolic hydroxyl groups from first-pass metabolism. nih.gov This can be achieved by reacting the phenol (B47542) with an N,N-disubstituted carbamoyl chloride.
A different strategy involves activating a hydroxyl group on a separate molecule, such as glucose, with N,N'-carbonyldiimidazole (CDI). The resulting activated intermediate is then coupled with the primary amine of dopamine or a derivative, forming a stable carbamate bond linking the two moieties. researchgate.net This method has been used to synthesize glycosyl derivatives of dopamine as potential prodrugs that can interact with glucose transporters. researchgate.net
Heterocyclic Systems Incorporating this compound Units
The versatile structure of this compound and its derivatives serves as a valuable building block in the synthesis of various heterocyclic systems. The presence of both a carbamate and an amino group allows for intramolecular cyclization reactions, leading to the formation of stable ring structures. This section explores the synthetic methodologies for creating heterocyclic compounds that feature the this compound backbone, with a particular focus on the formation of 2-imidazolidinones and piperazine-containing macrocycles.
Synthesis of 2-Imidazolidinone
2-Imidazolidinone, a five-membered cyclic urea, is a significant heterocyclic compound, and its synthesis can be achieved from ethylenediamine carbamate (EDA-CA), a direct derivative of this compound formed by the reaction of ethylenediamine with carbon dioxide. nih.govacs.org
One effective method for the synthesis of 2-imidazolidinone from ethylenediamine carbamate involves the use of cerium(IV) oxide (CeO₂) as a reusable heterogeneous catalyst. nih.govnih.gov In this process, the reaction is typically carried out in a solvent such as 2-propanol. The use of an adequate amount of 2-propanol is crucial as it helps to suppress the formation of the primary byproduct, N,N'-bis(2-aminoethyl)urea. nih.gov The catalytic system combining CeO₂ and 2-propanol has been shown to produce 2-imidazolidinone in high yields, reaching up to 83% at 413 K under an argon atmosphere. nih.govresearchgate.net The reaction demonstrates a higher rate under an argon atmosphere compared to when it is conducted under pressurized carbon dioxide. nih.gov
The synthesis of 2-imidazolidinone from ethylenediamine and carbon dioxide can also proceed under sub- and supercritical conditions, even in the absence of a catalyst. acs.org Furthermore, homogeneous catalysts have been explored for this conversion. For instance, Cp₂Ti(OTf)₂ (where Cp is cyclopentadienyl and OTf is trifluoromethanesulfonate) has been identified as an effective homogeneous catalyst, achieving a 99% yield of 2-imidazolidinone in a 1,3-dimethyl-2-imidazolidinone (DMI) solvent at 443 K after 24 hours. acs.org
A detailed study of the N-methyl-N-[2-(methylamino)ethyl]carbamate derivative of 4-hydroxyanisole demonstrated its cyclization to form N,N'-dimethylimidazolidinone, with the concurrent release of 4-hydroxyanisole. nih.gov This intramolecular cyclization-elimination reaction proceeds via first-order kinetics at a pH of 7.4 and a temperature of 37°C. nih.gov
Table 1: Catalytic Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate (EDA-CA)
| Catalyst | Solvent | Temperature (K) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CeO₂ | 2-Propanol | 413 | 16 | 83 | nih.govnih.govresearchgate.net |
| Cp₂Ti(OTf)₂ | DMI | 443 | 24 | 99 | acs.org |
| None | Ethylenediamine | 413 | 16 | 62 | acs.org |
Synthesis of Piperazine-Containing Macrocycles
The this compound moiety can also be incorporated into larger heterocyclic structures, such as piperazine-containing macrocycles. The synthesis of these complex molecules often involves a multi-step process.
For example, 1,4-bis(2-aminoethyl)piperazine can be synthesized in a two-step procedure starting from the alkylation of piperazine with chloroacetonitrile, followed by the reduction of the resulting nitrile groups to amines using lithium aluminum hydride (LiAlH₄). nih.gov This diamine can then be used as a precursor for the synthesis of macrocyclic compounds.
In one synthetic route, 1,4-bis(2-aminoethyl)piperazine is reacted with pyridine-2,6-dicarbaldehyde in the presence of a manganese(II) salt in methanol. nih.gov This is followed by reduction with sodium borohydride (NaBH₄) to yield the final macrocyclic product. nih.gov
Another approach involves the synthesis of tert-butyl 2-(1-piperazinyl)ethylcarbamate. This is achieved through the hydrogenation of benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate using a palladium on carbon catalyst. chemicalbook.com This reaction proceeds with a high yield of 97%. chemicalbook.com
Table 2: Synthesis of Piperazine Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|
Reaction Mechanisms and Chemical Transformations Involving 2 Aminoethyl Carbamate Systems
Carbamate (B1207046) Formation Mechanism Investigations
The synthesis of 2-aminoethyl carbamate from its precursors is a topic of extensive research, particularly concerning its efficiency in CO2 absorption. The primary mechanism involves the nucleophilic attack of the amine on the carbon dioxide molecule.
The reaction between primary or secondary amines, like ethylenediamine (B42938), and carbon dioxide in aqueous solutions is widely explained by the zwitterion mechanism. core.ac.uktandfonline.com This model proposes a two-step process:
Zwitterion Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of CO2. This forms a transient, zwitterionic intermediate. tandfonline.com
Deprotonation: The zwitterion is then deprotonated by a base present in the solution (which can be another amine molecule, water, or a hydroxide (B78521) ion) to form the stable carbamate and a protonated base. tandfonline.com
Kinetic studies have provided rate constants for these reactions, highlighting the efficiency of EDA in CO2 capture. The pseudo-first-order rate constants (k₀) increase with both amine concentration and temperature. acs.org
Table 1: Second-Order Rate Constants for the Reaction of CO₂ with Ethylenediamine (EDA) at Various Temperatures
| Temperature (K) | Second-Order Rate Constant (k₂) (m³/(kmol·s)) | Reference |
|---|---|---|
| 303 | 15770 | researchgate.net |
| 308 | - | researchgate.net |
| 313 | - | researchgate.net |
Note: The table presents the second-order rate constant for EDA at 303 K. While the study was conducted at multiple temperatures, the specific values for 308 K and 313 K were not explicitly provided in the abstract. The study did, however, determine an activation energy of 57.7 kJ/mol for the reaction. researchgate.net
Following the formation of the zwitterion intermediate, the proton transfer step is crucial for the formation of the final carbamate product. This transfer can occur via two distinct pathways: intramolecular (within the same molecule) or intermolecular (between different molecules).
Research using density functional theory (DFT) and ab initio molecular dynamics has shown that intermolecular proton transfer pathways are often kinetically more favorable. acs.orgnih.gov In the context of CO2 capture by amino acids, which serve as an analogue for the EDA system, the intermolecular transfer of a proton from the zwitterion to a neighboring base (like another amine or water molecule) has a significantly lower activation energy barrier compared to the intramolecular transfer. nih.govnih.gov
For instance, in one computational study, the intramolecular proton transfer was found to have a high activation energy of 152 kJ/mol. nih.gov In contrast, the intermolecular proton transfer between two intermediate anions was significantly more feasible, with a much lower activation energy of 50 kJ/mol. nih.gov This difference is attributed to the stabilization provided by intermolecular hydrogen bonds, which facilitate the proton transfer process. acs.orgnih.gov Water molecules can also act as catalysts in this step, further promoting intermolecular proton hopping. researchgate.net
Table 2: Comparison of Calculated Free-Energy Barriers for Proton Transfer Mechanisms in a CO₂-Serine System
| Proton Transfer Pathway | Description | Free-Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Intermolecular to O atom | Proton transfer from zwitterion to an oxygen atom of a neighboring serine molecule. | 12.1 ± 0.2 | nih.gov |
| Intermolecular to N atom | Proton transfer from zwitterion to the nitrogen atom of a neighboring serine molecule. | 17.2 ± 0.2 | nih.gov |
| Intramolecular to O atom | Proton transfer from the nitrogen to an oxygen atom within the same zwitterion molecule. | 22.5 ± 0.3 | nih.gov |
Note: This data is for the CO₂-serine system, which serves as a model to illustrate the kinetic favorability of intermolecular over intramolecular proton transfer in carbamate formation. nih.gov
Carbamate Hydrolysis and Chemical Stability Studies
The stability of the carbamate is a critical parameter, as its controlled breakdown (hydrolysis or decarbamylation) is essential for processes like solvent regeneration in carbon capture cycles.
The hydrolytic stability of carbamates is influenced by several structural and environmental factors. A key principle governing the rate of hydrolysis is the nature of the leaving group. nih.gov The reactivity of carbamates in hydrolysis reactions varies inversely with the basicity of the leaving group. nih.gov This relationship can be quantified by considering the pKa of the conjugate acid of the leaving group; a lower pKa indicates a weaker base and a better leaving group, which leads to faster hydrolysis. nih.gov
A Brønsted correlation, which relates the rate of hydrolysis to the pKa of the leaving group, often shows a high negative β value, indicating extensive cleavage of the carbon-leaving group bond in the transition state. karger.com For example, studies on N-benzoylcarbamates have demonstrated a clear correlation between the hydrolysis rate and the pKa of the leaving phenol (B47542) group. karger.com
Substitution patterns on the nitrogen atom also play a crucial role. Increased steric hindrance around the nitrogen can lead to a reduction in carbamate stability. researchgate.net Furthermore, environmental conditions such as pH and temperature significantly affect stability. Carbamates are generally more labile to chemical hydrolysis under basic conditions. acs.org
Decarbamylation is the spontaneous decomposition of a carbamylated compound, typically through the action of water, to release the original amine and carbon dioxide (or bicarbonate). nih.gov This process is essentially the reverse of the formation reaction and is fundamental to the regeneration of amine solvents.
The rate of spontaneous decarbamylation is characterized by a first-order rate constant, k_decarb. nih.gov In studies of biscarbamate inhibitors of cholinesterases, decarbamylation rate constants were found to be in a similar range for various N-disubstituted carbamates. nih.gov This spontaneous reactivation process is crucial for the reversible action of such compounds. nih.govresearchgate.net While the process is spontaneous, its rate can be influenced by temperature and the specific chemical structure of the carbamate. mdpi.com
Table 3: Decarbamylation Rate Constants (k_decarb) for Selected Biscarbamates from Butyrylcholinesterase (BChE)
| Compound Type | k_decarb Range (h⁻¹) | Average k_decarb (h⁻¹) | Reference |
|---|---|---|---|
| N-disubstituted biscarbamates | 0.0720 to 0.192 | 0.136 ± 0.013 | nih.gov |
Note: This data is from a study on biscarbamate inhibitors and is presented to exemplify the kinetics of the spontaneous decarbamylation process. nih.gov
Amide Resonance and Conformational Analysis of the Carbamate Moiety
The carbamate functional group possesses unique structural characteristics due to its nature as an amide-ester hybrid. acs.orgnih.gov A key feature is the phenomenon of amide resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.govresearchgate.net This delocalization results in a partial double bond character for the C-N bond, which restricts free rotation. nih.gov
This restricted rotation means that two planar conformational isomers, syn and anti, may coexist. nih.gov Although structurally similar to amides, carbamates generally show a preference for the anti conformation. nih.gov The rotational energy barrier of the C-N bond in carbamates has been shown to be approximately 3-4 kcal/mol lower than that in analogous amides. acs.orgresearchgate.net This is attributed to electronic perturbations caused by the presence of the additional ester oxygen atom. researchgate.net
Table 4: Comparison of Rotational Energy Barriers
| Compound Class | Typical C-N Rotational Barrier (kcal/mol) | Key Feature | Reference |
|---|---|---|---|
| Amides | ~15-20 | Strong amide resonance. | researchgate.net |
| Carbamates | ~12-16 | Resonance perturbed by ester oxygen, leading to a lower barrier. | acs.orgresearchgate.net |
The conformational preference can be influenced by factors such as steric hindrance and the solvent environment. nih.gov This conformational restriction is a significant feature, influencing how the carbamate moiety interacts with other molecules. acs.org
Theoretical and Experimental Assessment of C–N Bond Rotational Barriers
The carbon-nitrogen (C–N) bond within the carbamate functional group of systems like this compound possesses a partial double bond character, which restricts free rotation. acs.org This phenomenon, often referred to as amide resonance, results in a significant rotational energy barrier. nih.gov The study of these barriers through both experimental and theoretical methods provides critical insights into the molecule's conformational dynamics. acs.org
The rotational barrier in carbamates is a subject of extensive investigation, typically employing dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). colostate.edu Experimental values for the Gibbs energy of activation (ΔG‡) for C–N bond rotation in various carbamates have been determined. For many simple carbamates, this barrier is typically in the range of 15-20 kcal/mol. colostate.edu Specifically, studies on N-alkylcarbamates show a rotational barrier of around 16 kcal/mol. nd.edu However, this value can be influenced by substituents. For instance, an N-phenylcarbamate exhibits a lower barrier of 12.5 kcal/mol, and for N-(2-pyrimidyl)carbamates, it can be even lower than 9 kcal/mol. nd.edu
Theoretical calculations have been instrumental in complementing experimental findings. colostate.edu Computational models can predict the energies of the ground state and the transition state of rotation, thereby estimating the energy barrier. youtube.com These studies have shown that the rotational barrier in carbamates is generally 3–4 kcal/mol lower than in structurally analogous amides. nih.govnih.govresearchgate.net This difference is attributed to electronic and steric effects from the additional oxygen atom in the carbamate structure. nih.govnih.govresearchgate.net
Solvent effects on the rotational barrier have also been a point of interest. While the rotational barriers in amides are notably sensitive to the polarity of the solvent, studies on some carbamates have shown that their rotational barriers are apparently insensitive to changes in solvent polarity. colostate.eduresearchgate.net For example, the measured rotational barriers for certain enecarbamates were found to be approximately 16 kcal/mol in both non-polar (C6D6) and polar (C6D5NO2) solvents. researchgate.net Theoretical analyses suggest this insensitivity might be due to the lower total molecular dipole moment of carbamates compared to amides. colostate.edu However, other studies on specific thiocarbamates and dithiocarbamates, which are sulfur analogues of carbamates, showed that changing from a non-polar solvent to an aqueous solution can have a significant effect on the rotational barrier, highlighting the complex role of solute-solvent interactions, including hydrogen bonding. acs.org
| Compound/System | Method | Solvent | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| N-alkylcarbamate (general) | Experimental | Not specified | ~16 | nd.edu |
| N-phenylcarbamate | Experimental | Not specified | 12.5 | nd.edu |
| tert-Butyl p-nitrophenyl carbamate (analogue) | Dynamic NMR | CDCl₃ | 12.3 | nd.edu |
| N-(2-pyrimidyl)carbamates | Experimental (estimated) | THF-d8 | <9 | nd.edu |
| Enecarbamates | Dynamic NMR | C₆D₆ or C₆D₅NO₂ | ~16 | researchgate.net |
| Methyl N,N-dimethylcarbamate | Dynamic NMR | CS₂ | 15.3 ± 0.5 | acs.org |
| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | VT ¹³C and ¹⁹F NMR | Not specified | 15.65 ± 0.13 | researchgate.net |
Influence of Resonance on Molecular Conformation
The conformational preferences of this compound are significantly dictated by resonance within the carbamate moiety. nih.gov The carbamate group can be described as a hybrid of three primary resonance structures, which results in the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. acs.orgnih.govnih.gov This delocalization imparts a "pseudo double bond" or partial double bond character to the C–N bond. acs.orgnih.gov
This restricted rotation around the C–N bond means that carbamates, including this compound systems, can exist as two distinct planar isomers: syn and anti (often referred to as Z and E, respectively). acs.orgnih.gov The anti conformation, where the substituent on the nitrogen and the alkoxy group are on opposite sides of the C–N bond, is generally favored energetically by about 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov However, in many instances, the energy difference between the two rotamers is minimal, leading to an equilibrium mixture of both syn and anti isomers in solution. nih.gov This is particularly true for several Boc-protected amino acid derivatives, which exist as an approximately 50:50 mixture of rotamers. nih.gov
The equilibrium between syn and anti conformers is not static and can be influenced by several factors. The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate can alter the balance through steric and electronic effects. nih.gov Furthermore, environmental conditions such as the solvent, concentration, pH, and the presence of salts can strongly influence the free energy difference between the isomers. nih.gov Inter- and intramolecular hydrogen bonding can also play a crucial role in perturbing the syn–anti equilibrium. acs.orgnih.gov For example, studies on N-Boc-amino acids have shown an unusual abundance of the syn-rotamer, which is stabilized by the formation of intermolecularly hydrogen-bonded dimers involving the carboxylic acid group. acs.orgnih.gov
Role of Carbamate Functionality in Modulating Amine Reactivity and Selectivity
The carbamate functionality plays a pivotal role in modulating the reactivity of the amine group in this compound, primarily by serving as an effective protecting group in organic synthesis. masterorganicchemistry.comorganic-chemistry.orgchem-station.com Amines are inherently nucleophilic and basic, which can lead to undesired side reactions in multi-step syntheses. organic-chemistry.orgyoutube.com Converting the primary amine of a molecule like ethylenediamine into a carbamate, such as tert-butyl (2-aminoethyl)carbamate, effectively "tames" its reactivity. chem-station.comyoutube.com
This modulation of reactivity stems from the electron-withdrawing nature of the carbamate's carbonyl group. chem-station.comyoutube.com The lone pair of electrons on the nitrogen atom is delocalized through resonance into the adjacent carbonyl system. youtube.com This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it largely unreactive towards electrophiles and stable in a wide variety of reaction conditions, including acidic and basic media. masterorganicchemistry.comorganic-chemistry.org For instance, once an amine is protected as a carbamate, other functional groups in the molecule can undergo selective reactions with electrophiles without the amino group interfering. organic-chemistry.org
The carbamate functionality also allows for high selectivity in chemical transformations. This is evident in the synthesis of polyamines where selective protection of one primary amine is required in the presence of others. researchgate.net By choosing the appropriate protecting group, such as the tert-butyloxycarbonyl (Boc) group, it is possible to achieve mono-protection of symmetrical diamines like ethylenediamine in high yields. researchgate.netkiku.dk
Furthermore, the variety of available carbamate protecting groups (e.g., Boc, benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)) provides a powerful tool for achieving selective deprotection. masterorganicchemistry.comchem-station.com These groups are removed under different, specific conditions, a concept known as an "orthogonal strategy". organic-chemistry.orgchem-station.com
Boc groups are typically removed under strong acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.com
Cbz groups are cleaved by catalytic hydrogenation. masterorganicchemistry.com
Fmoc groups are base-labile and can be removed with an amine base like piperidine. masterorganicchemistry.com
This orthogonality allows chemists to selectively unmask a specific amine group for further reaction while other carbamate-protected amines in the same molecule remain intact. organic-chemistry.org This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis, where precise control over which amine reacts is crucial. masterorganicchemistry.comchem-station.com The reversible formation of the carbamate allows the amine's reactivity to be restored when needed, making it a vital tool for controlling selectivity in the synthesis of complex molecules. nih.gov
Biochemical Interactions and Enzymatic Investigations of 2 Aminoethyl Carbamate Derivatives
Enzyme-Substrate Binding and Molecular Recognition Modalities
The unique structural characteristics of carbamates, including 2-aminoethyl carbamate (B1207046) and its derivatives, allow for a range of interactions with enzymes and receptors. The carbamate functional group can be seen as a hybrid of an amide and an ester, which provides it with chemical stability and the ability to cross cell membranes. acs.org This group also restricts conformation due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety and can participate in hydrogen bonding. acs.orgnih.gov These features are key to its role in modulating biological activities and improving the stability and pharmacokinetic properties of molecules. nih.gov
Modulating Inter- and Intramolecular Interactions with Receptor Targets
The carbamate functionality is crucial in modulating interactions with various receptors. nih.gov It can influence both intermolecular and intramolecular hydrogen bonding, which in turn affects the conformational equilibrium of the molecule. smolecule.com This ability to modulate interactions is exploited in the design of various biologically active compounds.
For example, dimeric versions of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) have been synthesized using a 2-O-(2-aminoethyl)-Ins(1,4,5)P₃ intermediate to create carbamate linkages. nih.gov These dimers interact potently with tetrameric Ins(1,4,5)P₃ receptors, with shorter dimers showing higher potency than the natural ligand itself. nih.gov
In the context of nicotinic acetylcholine (B1216132) receptors (AChR), carbamates like neostigmine, physostigmine, and pyridostigmine (B86062) can act as weak agonists, directly interact with the open channel conformation, and block AChR-binding sites. nih.gov Their inhibitory actions are of a mixed competitive-noncompetitive nature. nih.gov
Furthermore, the design of fluorescent ligands for chemokine receptors like CXCR2 has utilized N-(2-aminoethyl)amide spacers, which can be derived from 2-aminoethyl carbamate precursors, to explore the impact of linker length and conformation on binding affinity. nih.gov
Interactive Table: Examples of this compound Derivatives and their Receptor Interactions
| Derivative Class | Receptor Target | Type of Interaction | Key Findings | Reference |
| D-myo-inositol 1,4,5-trisphosphate Dimers | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) Receptors | Agonist | Shorter dimers are more potent than Ins(1,4,5)P₃. | nih.gov |
| Neostigmine, Physostigmine, Pyridostigmine | Nicotinic Acetylcholine Receptor (AChR) | Weak Agonist, Channel Blocker | Mixed competitive-noncompetitive inhibition. | nih.gov |
| Indoline Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Inhibitor | Introduction of carbamate moieties confers inhibitory activity. | acs.orghuji.ac.il |
| Fluorescent Ligands | CXC Chemokine Receptor 2 (CXCR2) | Allosteric Modulator | Linker modifications influence binding affinity. | nih.gov |
Enzyme Kinetics of Carbamate-Related Biotransformations
The study of enzyme kinetics is fundamental to understanding how enzymes catalyze reactions and how their activity can be modulated. nih.gov For carbamate compounds, kinetic studies are crucial for elucidating their mechanisms of inhibition, turnover rates by processing enzymes, and for developing predictive mathematical models.
Inhibition Kinetics and Mechanisms (e.g., Cholinesterase Inhibition)
Carbamates are widely recognized as inhibitors of cholinesterases, and their inhibition kinetics have been extensively studied. The inhibition process is typically time-dependent and follows a mechanism similar to the hydrolysis of acetylcholine by these enzymes. nih.gov However, the carbamylated enzyme intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme. mdpi.comnih.gov
The inhibition is characterized by the formation of a covalent bond between the carbamate's carbonyl carbon and the catalytic serine of the enzyme. nih.gov This process can be described by second-order rate constants (kᵢ). For a series of biscarbamates, these constants were found to be in the range of (0.00330–4.56) x 10⁶ M⁻¹ min⁻¹ for AChE. nih.gov
The decarbamylation process, where the enzyme is regenerated, is a spontaneous first-order reaction characterized by the decarbamylation rate constant (kₑₑcₐᵣᵦ). nih.gov The slow rate of this step is what leads to the classification of many carbamates as pseudoirreversible inhibitors. nih.gov
However, not all carbamates follow this pseudoirreversible pathway. Some, like certain phenothiazine (B1677639) carbamates, act as reversible inhibitors of butyrylcholinesterase, indicating a different binding mechanism that does not involve covalent bond formation with the catalytic serine. nih.gov
Interactive Table: Kinetic Parameters of Cholinesterase Inhibition by Carbamates
| Carbamate Type | Enzyme | Inhibition Type | Key Kinetic Feature | Reference |
| General Carbamates | Cholinesterases | Pseudoirreversible | Slow decarbamylation of the carbamylated enzyme. | mdpi.comnih.gov |
| Biscarbamates | Acetylcholinesterase (AChE) | Time-dependent | kᵢ constants in the range of (0.00330–4.56) x 10⁶ M⁻¹ min⁻¹. | nih.gov |
| Phenothiazine Carbamates | Butyrylcholinesterase (BChE) | Reversible | Atypical inhibition, no covalent bond with catalytic serine. | nih.gov |
| Neostigmine, Physostigmine, Pyridostigmine | Acetylcholinesterase (AChE) | Mixed competitive-noncompetitive | Kᵢ values of 10, 20, and 1,600 µM, respectively. | nih.gov |
Turnover and Activation Studies of Carbamate Processing Enzymes
The turnover number, or kₖₐₜ, is a measure of the number of substrate molecules converted to product per enzyme molecule per second under optimal conditions. libretexts.org For enzymes that process carbamates, this parameter provides insight into their catalytic efficiency.
The formation and breakdown of carbamates are influenced by factors such as pH and the basicity of the parent amine. The rate law for the reaction of amines with carbon dioxide includes terms for both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net For carbamates formed from more basic amines, the rates are largely independent of basicity, with a rate-limiting step that may involve proton transfer. researchgate.netresearchgate.net In contrast, for weakly basic amines, carbon-nitrogen bond formation and cleavage are rate-limiting. researchgate.netresearchgate.net
Enzymes involved in the bioconversion of ester-based prodrugs, which can include carbamate structures, are crucial for their activation. researchgate.net Carboxylesterases (CES) are a major class of these enzymes, contributing significantly to first-pass metabolism and the activation of prodrugs through hydrolysis. researchgate.net The kinetic properties of these enzymes, including their substrate specificity and catalytic efficiency, can vary significantly between species. researchgate.net
Mathematical Modeling of Enzyme-Substrate Reactions
Mathematical models are invaluable tools for understanding and predicting the kinetics of enzyme-catalyzed reactions. researchgate.netmdpi.com For carbamate-enzyme interactions, quantitative structure-activity relationship (QSTR) models can be developed to relate the chemical properties of carbamates to their biological activity, such as toxicity. mdpi.com
These models often use descriptors derived from Density Functional Theory (DFT) calculations, such as electron affinity, ionization potential, and chemical hardness, to build a predictive relationship. mdpi.com For instance, a QSTR model for carbamate toxicity towards acetylcholinesterase found that electron affinity was a significant contributor, which aligns with the understanding that the inhibition mechanism involves a nucleophilic attack on the carbamate. mdpi.com
Tracer-kinetic models are another form of mathematical modeling used to describe the time-varying distribution of radiolabeled compounds, which can be applied to study enzyme activity in vivo using techniques like Positron Emission Tomography (PET). researchgate.net Furthermore, computational methods like quantum mechanics/molecular mechanics (QM/MM) modeling are used to simulate complex reactions and elucidate reaction pathways and transition states, aiding in the design of novel enzyme inhibitors. mdpi.com
Microbial Degradation Pathways of Carbamate Compounds
Microorganisms play a crucial role in the environmental breakdown of carbamate compounds. frontiersin.orgnih.gov Bacteria, in particular, have evolved sophisticated degradation pathways to utilize carbamates as a source of essential nutrients like carbon and nitrogen. frontiersin.orgnih.gov The metabolic routes for breaking down these compounds often involve conserved themes, beginning with an initial hydrolysis step, followed by the assimilation of the resulting products into central metabolic pathways. frontiersin.orgnih.gov A variety of microbial genera, including Pseudomonas, Rhizobium, Arthrobacter, and Sphingomonas, have been identified as capable of degrading carbamate pesticides. frontiersin.orgupm.edu.myoup.com
Enzymatic Hydrolysis Mechanisms by Microbial Hydrolases and Oxidoreductases
The initial and rate-limiting step in the microbial degradation of many carbamate compounds is the cleavage of the carbamate ester or amide bond, a reaction primarily catalyzed by hydrolase enzymes. frontiersin.orgnih.govnih.gov These enzymes, often called carbamate hydrolases or carbaryl (B1668338) hydrolases (CH), belong to the hydrolase and oxidoreductase classes. frontiersin.orgnih.gov
Hydrolases: These enzymes catalyze the cleavage of chemical bonds by adding water. In the context of carbamates, they disrupt the ester linkage, leading to the formation of an alcohol, carbon dioxide, and an amine. frontiersin.orgcore.ac.uk For example, the hydrolysis of N-methylcarbamate pesticides yields an alcohol, methylamine, and CO2. frontiersin.orgnih.govresearchgate.net The resulting N-methylcarbamic acid is unstable and spontaneously decomposes. frontiersin.orgresearchgate.net
Several carbamate hydrolase genes have been identified in soil bacteria, including mcd, cehA, and cahA, which are implicated in the evolution of new metabolic functions for breaking down these compounds. researchgate.netnih.gov The enzymes encoded by these genes can be esterases or amidases. frontiersin.org
Carbaryl hydrolases (CH) like CehA from Rhizobium sp. and McbA from Pseudomonas sp. are examples of esterase-type enzymes. frontiersin.org
An amidase-type CH has been identified in Arthrobacter sp. RC100. frontiersin.orgnih.gov
The metallohydrolase Mcd, first found in Achromobacter sp. WM111, is a Mn²⁺-dependent esterase that hydrolyzes carbofuran. frontiersin.org
The table below summarizes key microbial enzymes involved in carbamate hydrolysis.
| Enzyme/Gene | Class | Substrate Examples | Source Organism Examples | Citation |
| CehA | Hydrolase (Esterase) | Carbaryl, Carbofuran, Oxamyl | Rhizobium sp. AC100, Pseudomonas sp. | frontiersin.orgoup.comresearchgate.net |
| Mcd | Hydrolase (Metalloesterase) | Carbofuran | Achromobacter sp. WM111 | frontiersin.orgoup.com |
| CahA | Hydrolase (Amidase) | Carbaryl | Arthrobacter sp. RC100 | nih.govoup.com |
| McbA | Hydrolase (Esterase) | Carbaryl | Pseudomonas sp. C5pp | frontiersin.org |
| AmeH | Hydrolase (Amidase) | Methomyl | Aminobacter sp. MDW-2 | researchgate.net |
Oxidoreductases: Following initial hydrolysis, oxidoreductases play a role in the further degradation of aromatic carbamates. core.ac.ukresearchgate.net These enzymes, such as oxygenases, introduce hydroxyl groups onto the aromatic rings of compounds like carbaryl or carbofuran, increasing their reactivity and preparing them for ring cleavage. nih.gov This hydroxylation is a critical step for detoxifying and mineralizing the aromatic portion of the molecule. nih.govcore.ac.uk
Metabolic Fates and Nitrogen Assimilation Pathways in Microorganisms
The breakdown products from carbamate hydrolysis serve as valuable nutrient sources for microorganisms. frontiersin.org The amine component, such as methylamine, can be utilized as both a carbon and nitrogen source through C1 metabolism. frontiersin.orgnih.gov The alcohol moiety, particularly if it's an aromatic compound like 1-naphthol (B170400) (from carbaryl), is typically funneled into pathways that lead to dihydroxy intermediates (e.g., catechols), which are then subject to ring cleavage and entry into the Krebs cycle. frontiersin.orgresearchgate.net
The ammonia (B1221849) generated from the breakdown of the amine group is assimilated into the cell's nitrogen metabolism through two primary, well-conserved pathways. frontiersin.orgresearchgate.net
Glutamate (B1630785) Dehydrogenase (GDH) Pathway: This is a low-affinity pathway that directly incorporates ammonia onto α-ketoglutarate to form glutamate, an essential amino acid. frontiersin.orgresearchgate.net
Glutamine Synthetase/Glutamine Oxoglutarate Aminotransferase (GS/GOGAT) Pathway: This high-affinity system operates when nitrogen levels are low. frontiersin.orgresearchgate.net Glutamine synthetase (GS) first adds ammonia to glutamate to form glutamine, an ATP-dependent reaction. Then, GOGAT transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. frontiersin.orgresearchgate.net
Carbamate Adduct Formation in Biological Contexts (e.g., with BMAA and Bicarbonate)
Carbamates can form reversibly in biological systems through the reaction of an amine with bicarbonate (HCO₃⁻) or carbon dioxide (CO₂). nih.govescholarship.org This non-enzymatic reaction is significant in various physiological contexts. A well-studied example is the formation of carbamate adducts from the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) in the presence of bicarbonate. nih.govplos.org The neurotoxic effects of BMAA are dependent on the presence of bicarbonate, which facilitates the formation of these adducts that act as glutamate receptor agonists. plos.orgnih.govacs.org
Chemical Equilibrium Dynamics and Speciation Analysis
The reaction between BMAA and bicarbonate results in a dynamic equilibrium where multiple species coexist in solution. plos.orgplos.org BMAA has two amine groups—a primary α-amino group and a secondary β-amino group—both of which can react with CO₂ to form carbamate adducts. nih.govplos.org This leads to a solution containing free BMAA, an α-carbamate adduct, and a β-carbamate adduct. escholarship.orgplos.org
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional exchange spectroscopy (EXSY), has been instrumental in characterizing this equilibrium. nih.govplos.orgplos.org Studies show that at physiological pH (around 7.6), all three species are present and undergo chemical exchange. nih.govplos.org The relative concentration of the carbamate adducts increases with higher concentrations of bicarbonate. plos.orgplos.org The α-carbamate is generally the more abundant adduct compared to the β-carbamate. plos.org
The equilibrium is a reversible process, with measurable rates of formation and cleavage for both adducts. nih.gov This dynamic interplay is crucial, as the neurotoxic potential of a BMAA solution is not determined by its initial concentration alone, but by the equilibrium concentration of the active carbamate adducts. plos.org
The table below presents key kinetic and thermodynamic parameters for the formation of BMAA carbamate adducts.
| Parameter | α-Carbamate Adduct | β-Carbamate Adduct | Citation |
| Equilibrium Constant (K) | 7.60 ± 1.75 × 10⁶ | 3.11 ± 0.26 × 10⁶ | nih.gov |
| Gibbs Free Energy (ΔG) | -5.14 ± 1.18 kJ mol⁻¹ | -2.89 ± 0.24 kJ mol⁻¹ | nih.gov |
| Formation Half-life (t₁/₂) | 4.18 ± 0.99 s | 1.17 ± 0.10 s | nih.gov |
| Cleavage Half-life (t₁/₂) | 3.08 ± 0.34 s | 0.37 ± 0.01 s | nih.gov |
Influence of Divalent Metal Ions on Adduct Equilibrium
The chemical equilibrium between BMAA and its carbamate adducts can be significantly altered by the presence of divalent metal ions. nih.govresearchgate.net The chemical structures of BMAA and its carbamates suggest they can act as chelating agents for metal ions. nih.govescholarship.org Systematic studies using NMR have shown that BMAA interacts differently with various divalent metal ions, which in turn affects the rate of carbamate formation. nih.govnih.gov
The order of interaction strength has been demonstrated to be: Mg²⁺ < Zn²⁺ < Cu²⁺ . nih.govnih.gov
Magnesium (Mg²⁺): The presence of Mg²⁺ ions does not significantly alter the dynamic equilibrium between free BMAA and its carbamate adducts. nih.govnih.gov
This modulation of the carbamate equilibrium by metal ions adds another layer of complexity to the biological activity of compounds like BMAA, as the availability of the neurotoxic carbamate adducts can be influenced by the local concentration of specific metal ions in biological tissues. researchgate.netnih.gov
The table below summarizes the effect of different divalent metal ions on the BMAA-carbamate equilibrium.
| Divalent Metal Ion | Interaction with BMAA | Effect on Carbamate Adduct Formation | Citation |
| Magnesium (Mg²⁺) | Weak / Insignificant | Does not significantly alter the equilibrium | nih.govnih.gov |
| Zinc (Zn²⁺) | Preferential Interaction | Causes a reduction in carbamate adducts | nih.govnih.gov |
| Copper (Cu²⁺) | Strong Preferential Interaction | Causes a drastic reduction in carbamate adducts | nih.govnih.gov |
Investigation of Molecular Recognition Features and Hydrogen Bonding Capabilities
The carbamate functional group possesses distinct structural features that govern its interactions with biological molecules like enzymes and receptors. nih.gov The geometry of the carbamate group is relatively planar due to the delocalization of the nitrogen lone-pair electrons into the carbonyl group, which imparts partial double-bond character to the C-N bond. nih.govsmolecule.com This restricted rotation around the C-N bond leads to the existence of syn and anti conformational isomers (rotamers). nih.gov
Hydrogen bonding is a critical molecular recognition feature for carbamates. nih.govrsc.org The carbamate moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). nih.gov These interactions are pivotal in stabilizing the binding of carbamate-containing molecules to their biological targets and can influence their conformational preferences. nih.govrsc.org
For example, studies on N-Boc-amino acids have shown that intramolecular hydrogen bonding can lead to an unusual abundance of the syn-rotamer. nih.gov Similarly, intermolecular hydrogen bonding with solvent molecules or other solutes can perturb the syn-anti equilibrium. nih.gov In the context of drug design, these hydrogen bonding capabilities are exploited to optimize the affinity and selectivity of carbamate-based inhibitors for their target enzymes. nih.gov The crystal packing of carbamate compounds often reveals extensive hydrogen-bonding networks, where molecules are interconnected in dimers or extended chains, sometimes involving water molecules. smolecule.comresearchgate.net This ability to form specific, directional interactions is fundamental to their role in biochemical processes.
Advanced Spectroscopic and Analytical Methodologies for 2 Aminoethyl Carbamate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Aminoethyl carbamate (B1207046), NMR is crucial for confirming its structure and for quantitatively monitoring its dynamics in solution.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural elucidation of 2-Aminoethyl carbamate.
¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their connectivity. For the 2-aminoethyl group, two distinct signals corresponding to the methylene (-CH₂-) groups are expected. The protons on the carbon adjacent to the carbamate nitrogen would appear at a different chemical shift than those adjacent to the terminal amino group due to the differing electronic environments. The protons of the amine (NH₂) and carbamate (NH) groups would also produce characteristic signals, although their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. wikipedia.org For this compound, three signals are anticipated: one for the carbonyl carbon (C=O) of the carbamate group, which typically resonates at a significantly downfield chemical shift (around 155-160 ppm), and two signals for the two methylene carbons of the ethyl chain. thieme-connect.comlibretexts.org The chemical shifts of these methylene carbons provide insight into the electronic effects of the adjacent nitrogen-containing functional groups. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted values are based on established chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂-NH₂ | ¹H | ~2.8 | Triplet |
| -CH₂-NHCOO⁻ | ¹H | ~3.2 | Triplet |
| -NH₂ | ¹H | Variable | Broad Singlet |
| -NH- | ¹H | Variable | Broad Singlet |
| -CH₂-NH₂ | ¹³C | ~41 | - |
| -CH₂-NHCOO⁻ | ¹³C | ~42 | - |
| -COO⁻ | ¹³C | ~156 | - |
Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the structural assignments made from 1D spectra. researchgate.netnih.gov
COSY : A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the two adjacent methylene groups, confirming the ethylenediamine (B42938) backbone of the molecule.
HSQC : An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This technique would definitively link the proton signals of each methylene group to their corresponding carbon signals in the ¹³C spectrum, providing unambiguous structural confirmation. nih.gov
Quantitative NMR (qNMR) is a powerful method for determining the concentration of substances in a sample with high precision and accuracy. emerypharma.comox.ac.uk Unlike many other analytical techniques, qNMR does not require a chemically identical reference standard for the analyte being quantified; instead, a certified internal standard of a different compound can be used. ethz.chsigmaaldrich.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample. emerypharma.com
In the context of this compound, qNMR is particularly valuable for studying its formation from ethylenediamine and carbon dioxide and for monitoring its stability and decomposition over time. acs.org By acquiring spectra at different time points, the concentration of reactants, intermediates, and products can be determined by integrating their respective, well-resolved signals. nih.govresearchgate.net
This approach allows for the determination of key kinetic and thermodynamic parameters:
Reaction Rates : By plotting the concentration of this compound versus time, the rate of its formation or degradation can be calculated.
Equilibrium Constants : In reversible reactions, qNMR can be used to measure the concentrations of all species at equilibrium, allowing for the calculation of the equilibrium constant (Keq). researchgate.netcolab.ws
Thermodynamic Parameters : By performing qNMR experiments at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from a van't Hoff plot. colab.ws
Table 2: Application of qNMR in Kinetic Analysis of Carbamate Formation
| Parameter Measured | qNMR Data Requirement | Derived Information |
| Analyte Concentration | Integral of a unique analyte signal vs. integral of a known concentration internal standard. | Absolute or relative quantity of this compound at a specific time point. |
| Reaction Rate | Series of spectra acquired over time, monitoring the change in signal integrals. | Rate constants for formation/degradation reactions. |
| Equilibrium Position | Signal integrals of reactants and products after the reaction has reached equilibrium. | Equilibrium constant (Keq) for the reversible formation of this compound. |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in this compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, key characteristic absorption bands would be expected. aip.org
N-H Stretching : The primary amine (-NH₂) and the carbamate N-H group will exhibit stretching vibrations typically in the region of 3300-3500 cm⁻¹.
C-H Stretching : The methylene groups (-CH₂-) will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.
C=O Stretching : The carbonyl group of the carbamate is a strong IR absorber, typically appearing as an intense band in the range of 1650-1700 cm⁻¹. mdpi.com
N-H Bending : The bending vibrations (scissoring) of the amino groups are found around 1600 cm⁻¹.
C-N Stretching : The stretching of the C-N bonds will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.com
Table 3: Characteristic FTIR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| -NH₂ / -NH- | N-H Stretch | 3300 - 3500 | Medium-Strong |
| -CH₂- | C-H Stretch | 2850 - 2960 | Medium |
| >C=O | C=O Stretch | 1650 - 1700 | Strong |
| -NH₂ | N-H Bend | 1590 - 1650 | Medium |
| -O-C=O | O-C-O Asymmetric Stretch | 1250 - 1350 | Strong |
| -C-N | C-N Stretch | 1000 - 1300 | Medium |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. acs.org While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C-C backbone.
For this compound, Raman spectroscopy can provide valuable structural information:
The symmetric vibrations of the carbamate group, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.
The skeletal vibrations of the ethylenediamine backbone can be clearly observed.
Characteristic peaks for carbamates have been identified at approximately 874, 1014, 1162, and 1716 cm⁻¹.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its unambiguous identification. mdpi.com
Table 4: Expected Raman Shifts for this compound
| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -CH₂- | C-H Stretch | 2850 - 2960 |
| >C=O | C=O Stretch | ~1716 |
| -C-N | C-N Stretch | ~1014 |
| -O-C=O | O-C-O Symmetric Stretch | ~874 |
| -C-C- | C-C Skeletal Stretch | 800 - 1200 |
Mass Spectrometry Techniques in Compound Characterization and Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₃H₈N₂O₂), the expected exact mass is approximately 104.06 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by measuring this mass with very high accuracy.
Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is used to fragment the molecular ion and analyze the resulting product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. For the carbamate anion of this compound ([H₂NCH₂CH₂NHCO₂]⁻), characteristic fragmentation pathways would be expected:
Decarboxylation : A common and diagnostic fragmentation for carbamates is the neutral loss of carbon dioxide (CO₂, 44 Da). This would result in the formation of an ethylenediamine-derived anion at m/z 60. nih.gov
Loss of Water : The loss of a neutral water molecule (H₂O, 18 Da) might also be observed.
Formation of Small Anions : Fragments such as the cyanate ion (NCO⁻, m/z 42) and the cyanide ion (CN⁻, m/z 26) are also characteristic products from the fragmentation of carbamate anions. nih.gov
Table 5: Potential MS/MS Fragmentation of this compound Anion (m/z 103)
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Identity of Product Ion |
| 103 | CO₂ (44 Da) | 59 | [H₂NCH₂CH₂NH]⁻ |
| 103 | H₂O (18 Da) | 85 | [C₃H₅N₂O]⁻ |
| 103 | - | 42 | [NCO]⁻ |
| 103 | - | 26 | [CN]⁻ |
These advanced analytical techniques, when used in combination, provide a robust framework for the unequivocal identification, structural elucidation, and quantitative analysis of this compound in various research contexts.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic molecules by providing a highly accurate measurement of their mass-to-charge ratio (m/z). researchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number (nominal mass), HRMS can determine the mass to several decimal places. libretexts.org This precision allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its specific atomic composition. libretexts.org
For this compound (C₃H₈N₂O₂), the theoretical exact mass can be calculated based on the precise masses of its constituent isotopes. This high level of accuracy enables researchers to distinguish this compound from other compounds that may have the same nominal mass but a different elemental formula. HRMS is particularly valuable in confirming the identity of synthesized this compound and in identifying it as an unknown component in a sample mixture.
Table 1: Theoretical Exact Mass Calculation for this compound
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | 12C | 12.000000 | 3 | 36.000000 |
| Hydrogen | 1H | 1.007825 | 8 | 8.062600 |
| Nitrogen | 14N | 14.003074 | 2 | 28.006148 |
| Oxygen | 16O | 15.994915 | 2 | 31.989830 |
| Total Exact Mass | 104.058578 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification. GC-MS is a powerful tool for assessing the purity of this compound samples and for identifying and quantifying any volatile impurities. chemrxiv.orgumich.edu
Table 2: Hypothetical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Condition |
|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced analytical technique that offers exceptional sensitivity and selectivity for the detection and quantification of compounds at very low concentrations. nih.govnih.gov This method is ideal for the trace analysis of this compound in complex matrices such as biological fluids or environmental samples. ut.ee
UPLC utilizes smaller particle sizes in the column stationary phase, which allows for higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. researchgate.net The coupling of UPLC with tandem mass spectrometry (MS/MS) further enhances selectivity. In MS/MS, a specific parent ion corresponding to the compound of interest is selected, fragmented, and then a specific daughter ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, enabling accurate quantification at trace levels. nih.gov
Table 3: Illustrative UPLC-MS/MS Parameters for this compound Trace Analysis
| Parameter | Condition |
|---|---|
| UPLC Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of water with formic acid and acetonitrile with formic acid |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Parent Ion (m/z) → Daughter Ion (m/z) [Hypothetical] |
Chromatographic Separation Techniques
Chromatography is a fundamental separation technique extensively used in the purification and analysis of chemical compounds. americanpeptidesociety.org For a polar compound like this compound, various modes of liquid chromatography are particularly effective.
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Separation
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. libretexts.org It is a versatile method for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products. epa.gov
Reversed-phase HPLC (RP-HPLC) is one of the most common modes used for the separation of polar to moderately nonpolar compounds. americanpeptidesociety.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For a polar compound like this compound, careful selection of the column and mobile phase composition is crucial to achieve adequate retention and separation.
Table 4: General HPLC Conditions for this compound Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of buffer and an organic modifier (e.g., methanol or acetonitrile) |
| Detector | UV (if chromophore present or after derivatization), Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled |
Advanced Chromatographic Methods for Complex Mixtures
When analyzing this compound in complex matrices, advanced chromatographic techniques may be required to achieve the necessary resolution and selectivity. These methods can overcome the limitations of standard HPLC.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative to reversed-phase HPLC for the separation of highly polar compounds. americanpeptidesociety.org It utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. HILIC can provide better retention and separation for very polar analytes like this compound that may have little or no retention on a C18 column.
Ion-Exchange Chromatography (IEC): Since this compound contains an amino group, it can be protonated to carry a positive charge. IEC separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. americanpeptidesociety.org Cation-exchange chromatography, with a negatively charged stationary phase, could be employed to separate this compound from neutral or negatively charged impurities. americanpeptidesociety.org
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size in solution. americanpeptidesociety.org This technique is useful for separating this compound from high-molecular-weight impurities or aggregates.
X-ray Diffraction for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. yale.edu Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov If this compound can be grown as a suitable single crystal, XRD analysis can provide precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles.
The technique involves irradiating a single crystal with an X-ray beam and measuring the diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. nih.gov This pattern is then used to construct an electron density map, from which the positions of the atoms in the unit cell can be determined. This information is crucial for understanding the solid-state conformation of this compound and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing. currenta.de
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |
| Volume | V = XXX.X ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | X.XXX g/cm³ |
Research Applications and Functional Development of 2 Aminoethyl Carbamate Systems
Role as Amine Protecting Groups in Complex Organic Synthesis and Peptide Chemistry
In the complex world of organic synthesis, and particularly in peptide chemistry, the selective protection and deprotection of amine groups is a critical step. nih.govorganic-chemistry.org Unwanted side reactions can be prevented by temporarily masking reactive amine functionalities. nih.gov The 2-aminoethyl carbamate (B1207046) moiety, often as part of a larger protecting group, serves this purpose effectively.
Carbamates are a popular choice for amine protection due to their stability under a variety of reaction conditions and the relative ease of their installation and removal. masterorganicchemistry.com They are generally stable to non-acidic reagents. d-nb.info The nitrogen atom of a carbamate is significantly less nucleophilic than that of a free amine, thus preventing it from participating in undesired reactions. organic-chemistry.orgmasterorganicchemistry.com
Several common carbamate-based protecting groups are utilized in peptide synthesis, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comresearchgate.net The choice of protecting group is crucial and depends on the specific requirements of the synthetic route, particularly the need for orthogonal protection strategies where different protecting groups can be removed under distinct conditions without affecting others. organic-chemistry.orgd-nb.info For instance, the Boc group is acid-labile, while the Fmoc group is removed by base. organic-chemistry.orgmasterorganicchemistry.com This orthogonality is fundamental to the successful synthesis of complex peptides. nih.govresearchgate.net The synthesis of these protecting groups often involves the reaction of an amine with a suitable carbonate derivative. orgsyn.org
Table 1: Common Amine Protecting Groups and their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) organic-chemistry.orgmasterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) organic-chemistry.orgmasterorganicchemistry.com |
Development of Peptide Mimics and Peptide Bond Surrogates for Enhanced Chemical Stability
While peptides are crucial for many biological processes, their therapeutic use can be limited by poor metabolic stability, particularly their susceptibility to enzymatic degradation by proteases. nih.govacs.org To overcome this, researchers have developed peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved drug-like properties. nih.gov One key strategy in creating peptidomimetics is the replacement of the native amide bond with more stable surrogates. nih.govacs.org
The carbamate linkage, a structural feature of 2-aminoethyl carbamate, has proven to be an excellent peptide bond surrogate. nih.govacs.org Carbamates are generally more resistant to cleavage by proteases compared to amide bonds, leading to enhanced metabolic stability. nih.gov This increased stability is attributed to the electronic and steric differences between the carbamate and amide functionalities. acs.org The presence of the additional oxygen atom in the carbamate backbone alters the electronic properties and can impose conformational constraints, which can also influence the biological activity of the resulting peptidomimetic. nih.gov
The use of carbamate linkages can also improve the permeability of peptide-based drugs across cell membranes, another crucial factor for their therapeutic efficacy. nih.govacs.org Peptide nucleic acids (PNAs), which have a backbone composed of repeating N-(2-aminoethyl)glycine units, are a notable example of peptide mimics. google.com These molecules exhibit high binding affinity and specificity to DNA and RNA. google.com
Chemical Linkers in Bioconjugation and Functionalization Strategies
The ability of this compound and its derivatives to act as chemical linkers is a cornerstone of their utility in bioconjugation. medchemexpress.com These linkers are used to connect different molecular entities, such as antibodies to cytotoxic drugs in antibody-drug conjugates (ADCs), or to attach probes to oligonucleotides. nih.govnih.gov The choice of linker is critical as it influences the stability, solubility, and release of the conjugated molecule. medchemexpress.com
Antibody-Drug Conjugates (ADCs):
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govmedchemexpress.com The linker connecting the antibody and the payload is a key component of an ADC's design. rsc.org Carbamate-containing linkers are frequently employed in ADCs. researchgate.net These linkers can be designed to be either cleavable or non-cleavable. medchemexpress.com Cleavable linkers are designed to release the drug under specific conditions found within the target cell, such as the acidic environment of lysosomes or the presence of specific enzymes like cathepsins. rsc.orgnih.gov The valine-citrulline-p-aminobenzyl carbamate (ValCitPABC) linker is a well-known example of a cathepsin-cleavable linker used in several approved ADCs. nih.gov Non-cleavable linkers, on the other hand, release the drug upon degradation of the antibody itself. nih.gov
Oligonucleotide Functionalization:
This compound-based linkers are also valuable for the functionalization of oligonucleotides. nih.gov They can be used to attach labels, such as fluorescent dyes, or other molecules to the 5' or 3' terminus of an oligonucleotide. nih.govcsic.es This is essential for various applications, including diagnostics and molecular biology research. For instance, the this compound linker, also known as the ssH linker, is effective for modifying the 5'-terminus of oligonucleotides. nih.govresearchgate.net However, for 3'-terminal modification, a reverse-oriented N-(2-aminoethyl)carbamate linker (revH linker) has been developed to avoid intramolecular side reactions. nih.gov The 2'-O-(N-(aminoethyl)carbamoyl)methyl (2'-O-AECM) modification has been shown to increase the stability of oligonucleotides against nucleases. nih.gov
Table 2: Examples of this compound-based Linkers in Bioconjugation
| Application | Linker Type | Key Feature |
| Antibody-Drug Conjugates | Cleavable (e.g., Val-Cit-PABC) | Enzymatic cleavage inside the target cell. nih.gov |
| Antibody-Drug Conjugates | Non-cleavable | Drug release upon antibody degradation. nih.gov |
| 5'-Oligonucleotide Modification | ssH linker (this compound) | High conjugation activity at the 5'-terminus. nih.govresearchgate.net |
| 3'-Oligonucleotide Modification | revH linker (N-(2-aminoethyl)carbamate) | Stable to heat-alkaline conditions for 3'-modification. nih.gov |
Building Blocks for Advanced Chemical Architectures
Beyond its role as a protecting group and linker, this compound serves as a fundamental building block for the synthesis of more complex and functional chemical architectures, such as polyzwitterions and other macromolecules. The bifunctional nature of AEC, with its reactive amine and carbamate groups, allows for its incorporation into polymeric structures through various polymerization techniques.
The synthesis of macromolecules from AEC and its derivatives can lead to materials with unique properties. For example, the incorporation of the carbamate functionality can influence the solubility, thermal stability, and biocompatibility of the resulting polymer. These materials can find applications in diverse fields, from drug delivery to advanced materials. The ability to create complex, multi-functional molecules from simple building blocks like this compound is a testament to its versatility in synthetic chemistry.
Probes for Biochemical Mechanism Elucidation
Understanding the intricate mechanisms of biological processes often requires the use of specialized chemical tools. This compound derivatives can be incorporated into chemical probes designed to investigate and elucidate these mechanisms. scispace.com A prominent example is their use in the development of photoaffinity labels. nih.govgoogle.com
Photoaffinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their target proteins. rsc.orgmdpi.com A photoaffinity label is a molecule that contains a photoreactive group. google.com Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the binding site of the target protein. mdpi.com
This compound can be used as a linker to attach a photoreactive moiety, such as an azide (B81097) or a benzophenone, to a ligand that binds to a specific protein. nih.govacs.org The resulting photoaffinity probe can then be used to covalently label the protein, allowing for the identification of the binding site through techniques like mass spectrometry. This information is invaluable for drug design and for understanding the molecular basis of protein function. For instance, fluorescent probes incorporating a dansyl group attached via a carbamate linkage to an aminoethyl derivative have been synthesized for studying oligonucleotides. acs.org
Applications in Catalysis and Advanced Material Science
The applications of this compound systems extend into the realms of catalysis and advanced materials science, particularly in the field of electrocatalysis. While direct applications of the this compound molecule itself in electrocatalysis are not extensively documented, the abbreviation "AEC" is prominently used in the literature to refer to "Alkaline Electrolysis Cells". ice2017.netresearchgate.net It is crucial to distinguish between the chemical compound and this acronym.
Alkaline Electrolysis Cells (AECs) are devices used for water electrolysis to produce hydrogen gas. ice2017.net Research in this area focuses on developing efficient and stable electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). ice2017.netresearchgate.net Materials such as transition metal-based layered double hydroxides (LDHs) and perovskite oxides are being investigated as potential electrocatalysts for AECs. ice2017.netresearchgate.net The goal is to develop cost-effective and high-performance materials that can operate under the harsh alkaline conditions of the electrolyzer. ice2017.net
While the connection is indirect, the principles of organic synthesis and functionalization, where this compound is a key player, are essential for creating and modifying the advanced materials used in these catalytic systems. For example, the functionalization of catalyst supports or the synthesis of organic components for membrane electrode assemblies could potentially involve carbamate chemistry. The broader field of electrocatalysis is focused on developing new routes for chemical synthesis powered by electricity, which could involve the electrocarboxylation of olefins to produce valuable intermediates. acs.org
Computational and Theoretical Investigations of 2 Aminoethyl Carbamate Systems
Quantum Chemical Calculations on Reaction Mechanisms (e.g., CO2 absorption, carbamate (B1207046) formation)
The formation of 2-aminoethyl carbamate from the reaction of carbon dioxide (CO2) with monoethanolamine (MEA) is a critical process in industrial CO2 capture. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism.
Studies have shown that the reaction is not a simple one-step process. A key intermediate, a zwitterion, is formed when the nitrogen atom of MEA attacks the carbon atom of CO2. The stability and subsequent transformation of this zwitterion are highly dependent on the surrounding environment.
Role of a Second Molecule: Theoretical calculations have highlighted the crucial role of a second molecule, either another MEA molecule or a water molecule, acting as a proton acceptor. This second molecule facilitates the deprotonation of the nitrogen atom in the zwitterionic intermediate, leading to the formation of the stable carbamate. DFT calculations have suggested that another MEA molecule is a more effective proton acceptor in this process compared to a water molecule.
Table 1: Calculated Energy Barriers for Key Steps in this compound Formation
| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
| Proton transfer from zwitterion to MEA | G3MP2B3 level of theory | 9.3 |
Note: The energy barrier can vary depending on the computational method and the model system used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For the this compound system, MD simulations, particularly in aqueous solutions, have been crucial for understanding its behavior in a realistic environment.
Combined ab initio and classical MD simulations have reinforced the zwitterion-mediated two-step mechanism for both the formation and the reverse reaction of this compound. These simulations reveal that the fate of the zwitterionic intermediate—whether it proceeds to form the carbamate or reverts to the reactants—is significantly influenced by its interactions with surrounding water molecules.
Intermolecular Hydrogen Bonding: MD simulations show that proton transfer in the MEA-CO2-H2O system predominantly occurs through hydrogen-bonded water bridges. The arrangement and availability of water molecules directly impact the protonation and deprotonation events that are central to the formation and stability of this compound. These simulations can quantify the number and lifetime of hydrogen bonds between the carbamate and water molecules, providing insights into its solvation structure. DFT calculations can also be employed to study the stability of hydrogen-bonded dimers of related diamines in aprotic solvents, which can provide insights into the aggregation behavior of this compound.
Conformational Preferences: The this compound molecule possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers in different environments. For instance, the orientation of the hydroxyethyl group relative to the carbamate moiety can be analyzed to understand its preferred spatial arrangement.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this field. While specific QSAR studies solely focused on this compound are not extensively documented, the principles and methodologies are broadly applicable to this and related compounds.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their activities. These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
Application to Carbamates: QSAR studies have been successfully applied to various classes of carbamates to understand their insecticidal, anticonvulsant, and enzyme-inhibiting activities. For example, in the case of carbamate insecticides, QSAR models have been used to identify the key structural features that determine their potency as acetylcholinesterase inhibitors. These studies have shown that factors like the nature of the alkyl or aryl substituents on the nitrogen and oxygen atoms of the carbamate group significantly influence activity. For instance, short-chain N-alkyl carbamates have been found to be more effective inhibitors of insect acetylcholinesterase.
For this compound, computational SAR methods could be employed to predict the potential biological activities of its derivatives. By systematically modifying the structure, for instance, by introducing substituents on the ethyl chain or the nitrogen atom, and then calculating relevant molecular descriptors, a QSAR model could be developed to guide the design of new molecules with desired properties.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Carbamates
| Descriptor Type | Examples | Relevance to Activity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |
| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the transport of the molecule to its site of action. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |
Theoretical Studies on Amide Resonance and Conformational Preferences
The carbamate group (-OC(O)N<) is a key structural feature of this compound and exhibits interesting electronic and conformational properties that have been explored through theoretical studies.
Amide Resonance: Similar to amides, the carbamate group displays significant resonance, which results in a partial double bond character for the C-N bond. This resonance delocalizes the lone pair of electrons from the nitrogen atom across the O-C-N system. Theoretical studies have shown that the rotational barrier around this C-N bond in carbamates is typically lower than in analogous amides. This is attributed to the electronic effects of the adjacent oxygen atom.
Rotational Barriers and Conformational Isomers: The restricted rotation around the C-N bond leads to the existence of conformational isomers, typically referred to as syn and anti rotamers. The anti conformation is generally more stable than the syn conformation by about 1.0 to 1.5 kcal/mol due to steric and electrostatic factors. However, the energy difference can be small, leading to the presence of both isomers in equilibrium.
Computational studies using ab initio and DFT methods have been employed to calculate the rotational energy barriers and to investigate the factors influencing the conformational preferences. These studies have shown that solvent effects can play a role in the relative stability of the rotamers.
Table 3: Theoretical Rotational Barrier for a Simple Carbamate
| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |
| Methyl N,N-dimethylcarbamate | Continuum reaction field model | Varies little with solvent polarity |
Note: The rotational barrier is a key parameter influencing the conformational dynamics of the carbamate group.
Emerging Research Frontiers and Future Perspectives in 2 Aminoethyl Carbamate Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of carbamates, including 2-aminoethyl carbamate (B1207046), is undergoing a significant transformation towards more environmentally friendly and sustainable methods. Traditional routes often involve hazardous reagents, but recent research has focused on greener alternatives.
A notable advancement is the direct synthesis of carbamates from amines and carbon dioxide (CO2), a readily available and sustainable carbon source. nih.govrsc.org This approach avoids the use of toxic phosgene (B1210022) or its derivatives. nih.govacs.org Researchers have developed highly effective and chemoselective methodologies for carbamate synthesis at room temperature and atmospheric pressure using CO2. nih.gov Basic catalysts have been shown to efficiently convert both linear and branched aliphatic amines into their corresponding carbamates under mild conditions. rsc.org
Another sustainable strategy involves the transformation of Boc-protected amines into carbamates using a lithium tert-butoxide base, which eliminates the need for hazardous reagents and metal catalysts. rsc.org Mechanochemistry, a solvent-free technique using ball-milling, has also emerged as a powerful tool for synthesizing carbamates, enhancing reactivity under mild conditions. acs.org Furthermore, methods are being developed to produce carbamate compounds by reacting an organic primary amine with an organic halogen compound in the presence of a quaternary organic ammonium (B1175870) carbonate and/or bicarbonate. google.com
These green synthetic methods offer several advantages over traditional approaches, including:
Use of renewable and non-toxic starting materials like CO2. nih.govrsc.org
Avoidance of hazardous reagents such as phosgene. nih.govacs.org
Milder reaction conditions, reducing energy consumption. nih.govrsc.org
Potential for solvent-free reactions, minimizing waste. acs.org
| Method | Key Features | Advantages |
| CO2 as Carbon Source | Direct reaction of amines and CO2. nih.govrsc.org | Utilizes a renewable feedstock, avoids toxic reagents. nih.govrsc.org |
| Boc-Protected Amines | Uses lithium tert-butoxide as a base. rsc.org | Eliminates hazardous reagents and metal catalysts. rsc.org |
| Mechanochemistry | Solvent-free synthesis via ball-milling. acs.org | Reduces solvent waste, enhances reactivity. acs.org |
| Quaternary Ammonium Carbonates | Reaction of primary amines and organic halogens. google.com | Provides an alternative pathway for carbamate formation. google.com |
Deeper Elucidation of Complex Biochemical Pathways and Interactions
2-Aminoethyl carbamate and its derivatives are of increasing interest due to their interactions within biological systems. The carbamate functional group can mimic a peptide bond, influencing various cellular processes. This structural similarity allows carbamate-containing molecules to act as surrogates for peptides in medicinal chemistry, offering good chemical and proteolytic stability and the ability to permeate cell membranes. acs.org
Research has shown that carbamates can modulate the activity of enzymes. ontosight.ai For instance, some carbamates are known to reversibly inhibit acetylcholinesterase, an enzyme critical for neurotransmission. ontosight.ainih.gov This property is the basis for the use of certain carbamates as insecticides and is being explored for potential therapeutic applications in neurodegenerative diseases. ontosight.ainih.govacs.org
The interaction of carbamates with biological targets is influenced by their ability to form hydrogen bonds and coordinate with metal ions. In the presence of bicarbonate, for example, the neurotoxin β-N-methylamino-L-alanine (BMAA) can form carbamate adducts that are believed to bind to glutamate (B1630785) receptors, potentially contributing to neurodegenerative effects. researchgate.net The binding of these carbamate adducts can be influenced by the presence of divalent metal ions. researchgate.net
Furthermore, derivatives of this compound are being investigated for their role in metabolic pathways. Some have been shown to modulate glutathione (B108866) homeostasis, which is crucial for cellular antioxidant defense. smolecule.com The ability of these compounds to influence cellular processes makes them valuable tools for biochemical research and potential candidates for drug development. smolecule.com
| Interaction | Biological Target/Process | Potential Implication |
| Enzyme Inhibition | Acetylcholinesterase. ontosight.ainih.gov | Neurotransmission modulation, potential therapeutic for neurodegenerative diseases. ontosight.ainih.govacs.org |
| Receptor Binding | Glutamate receptors (for BMAA-carbamate adducts). researchgate.net | Potential role in neurotoxicity. researchgate.net |
| Metabolic Modulation | Glutathione homeostasis. smolecule.com | Cellular antioxidant defense, cardioprotective effects. smolecule.com |
| Peptide Mimicry | Peptide bond surrogate. acs.org | Enhanced stability and cell permeability in drug design. acs.org |
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of carbamates, including this compound and its derivatives, in various matrices require sensitive and specific analytical methods. Due to the thermal instability of many carbamates, which can cause them to degrade in hot gas chromatography (GC) inlets, liquid chromatography (LC) methods are often preferred. taylorfrancis.comsepscience.com
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of carbamate insecticides and other thermally labile carbamates. taylorfrancis.com For enhanced sensitivity and specificity, HPLC is often coupled with advanced detection systems. nih.gov
Key advanced analytical techniques include:
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These hyphenated techniques are considered the preferred methods for the identification and quantification of polar and thermally labile compounds like carbamates. nih.govtaylorfrancis.com They offer excellent sensitivity, precision, and accuracy. nih.gov Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry has been successfully used for the simultaneous quantification of multiple carbamates in complex samples. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less suitable for thermally unstable carbamates, GC-MS is still used for the analysis of some carbamate derivatives and as a confirmation procedure. taylorfrancis.comnih.gov
Advanced Sample Preparation: Techniques like magnetic solid-phase extraction (MSPE) are being developed to preconcentrate trace amounts of carbamates from large sample volumes, allowing for their detection even when present at low levels. acs.org This can be coupled with methods like digital image colorimetry for rapid screening. acs.org
Derivatization: For certain analyses, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can improve the separation and detection of carbamate isomers. nih.gov
The development of specialized LC columns, such as the Ultra Carbamate column, has also contributed to faster analysis times and increased sample throughput. sepscience.com
| Technique | Principle | Advantages |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. nih.govtaylorfrancis.com | High sensitivity, specificity, and accuracy for thermally labile compounds. nih.gov |
| UPLC-MS/MS | A high-pressure version of LC-MS/MS for faster separations. oup.com | High throughput and sensitivity. oup.com |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass. taylorfrancis.comnih.gov | Useful for certain derivatives and confirmation. taylorfrancis.com |
| MSPE | Uses magnetic sorbents to extract and concentrate analytes. acs.org | Enables detection of trace amounts in large volume samples. acs.org |
Design of Novel Functional Carbamate-Based Systems for Specific Research Objectives
The versatility of the carbamate functional group has led to the design of novel systems with specific applications in various fields of research. By incorporating the this compound moiety or other carbamate structures into larger molecules, scientists can create materials and compounds with tailored properties.
One significant area of development is in the creation of functional resins and polymers . Glycidyl carbamate functional resins, which contain both a carbamate linkage and a reactive epoxy group, can be cured to form thermosets with improved adhesion and flexibility compared to conventional epoxy systems. mdpi.comresearchgate.net These materials are being explored for use in coatings, adhesives, and sealants. mdpi.comresearchgate.net
In the field of medicinal chemistry and drug delivery , carbamate derivatives are being designed as linkers in more complex molecules. For example, allyl (2-aminoethyl)carbamate is used as a cleavable linker in antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.com Carbamates also serve as important protecting groups in the synthesis of peptides and other pharmacologically active compounds. Novel carbamate-based compounds are being synthesized and screened for their potential as orally active inhibitors of enzymes like acetylcholinesterase. acs.org
Furthermore, carbamate derivatives are being incorporated into biomaterials and sensors . For instance, novel cholesteryl carbamate derivatives have been synthesized and show potential for applications in chemical sensing and as precursors for drug delivery systems due to their ability to interact with metal ions. orientjchem.org
| System Type | Key Feature | Research Objective/Application |
| Glycidyl Carbamate Resins | Contains both carbamate and epoxy groups. mdpi.comresearchgate.net | Development of high-performance coatings, adhesives, and sealants. mdpi.comresearchgate.net |
| Cleavable Linkers | Allyl (2-aminoethyl)carbamate structure. medchemexpress.commedchemexpress.com | Use in antibody-drug conjugates for targeted drug delivery. medchemexpress.commedchemexpress.com |
| Enzyme Inhibitors | Novel carbamate structures. acs.org | Discovery of new therapeutic agents, such as for Alzheimer's disease. acs.org |
| Chemical Sensors | Cholesteryl carbamate derivatives. orientjchem.org | Detection of metal ions and other analytes. orientjchem.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-yield, high-purity 2-Aminoethyl carbamate?
- Methodology : Use a two-step protection-deprotection strategy. First, protect the amine group of ethanolamine with a tert-butyl or benzyl group (e.g., via tert-butyl carbamate formation). React with phosgene or carbonyl diimidazole in anhydrous dichloromethane at 0–5°C to form the carbamate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by TLC and HPLC (>95%) .
- Key Variables : Temperature control (<10°C) minimizes side reactions. Anhydrous conditions prevent hydrolysis.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to identify amine (-NH, δ 1.5–2.5 ppm) and carbamate carbonyl (C=O, δ 155–160 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm) and N-H bending (~1600 cm) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H] at m/z 119.1) and fragmentation patterns .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct kinetic stability assays at pH 3–10. Monitor degradation via HPLC at 254 nm. The compound is most stable near neutral pH (6–7), with accelerated hydrolysis under acidic (pH <4) or alkaline (pH >8) conditions due to carbamate bond cleavage .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic environments?
- Methodology : Perform density functional theory (DFT) calculations to map energy barriers for carbamate hydrolysis or aminolysis. Compare with deuterium-labeling experiments (e.g., DO stability studies) to validate intermediate formation .
Q. How can researchers resolve contradictory data on the compound’s solvent stability (e.g., aqueous vs. organic solvents)?
- Methodology : Replicate experiments under controlled humidity and temperature. Use Karl Fischer titration to quantify trace water in organic solvents (e.g., DMF, THF). Correlate degradation rates with solvent dielectric constants and hydrogen-bonding capacity .
Q. What role does this compound play as a synthon in multi-step pharmaceutical syntheses?
- Methodology : Use it as a protected intermediate for aminoethanol derivatives. For example, in peptide coupling, the carbamate group is selectively deprotected with HCl/dioxane to regenerate the free amine for subsequent reactions .
Q. What advanced techniques enable quantification of this compound in biological matrices?
- Methodology : Derivatize with dansyl chloride or FMOC-Cl to enhance detectability. Analyze via LC-MS/MS (MRM mode, transitions m/z 119→102 for quantification) with a deuterated internal standard (e.g., d-2-Aminoethyl carbamate) to correct matrix effects .
Q. How should hygroscopicity challenges be mitigated during experimental handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
